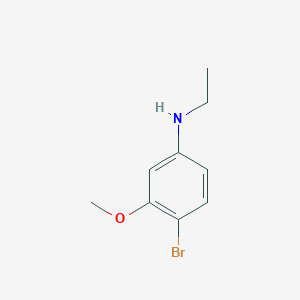
4-ブロモ-N-エチル-3-メトキシアニリン
概要
説明
4-Bromo-N-ethyl-3-methoxyaniline is an organic compound belonging to the class of anilines It is characterized by the presence of a bromine atom at the fourth position, an ethyl group attached to the nitrogen atom, and a methoxy group at the third position on the benzene ring
科学的研究の応用
4-Bromo-N-ethyl-3-methoxyaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the manufacture of dyes, pigments, and other industrial chemicals.
作用機序
Target of Action
It is known that similar compounds are often used in organic synthesis and other chemical processes .
Biochemical Pathways
It’s worth noting that similar compounds have been used in the preparation of 4-anilino substituted α-carboline compounds as active brk inhibitors (breast tumor kinase), which are interesting targets for cancer therapy .
Result of Action
Similar compounds have shown potential in cancer therapy as brk inhibitors .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of 4-bromo-N-ethyl-3-methoxyaniline . .
生化学分析
Biochemical Properties
4-bromo-N-ethyl-3-methoxyaniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . These interactions often involve the binding of 4-bromo-N-ethyl-3-methoxyaniline to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
The effects of 4-bromo-N-ethyl-3-methoxyaniline on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, 4-bromo-N-ethyl-3-methoxyaniline has been shown to alter the expression of certain genes involved in the cell cycle, leading to changes in cell proliferation and apoptosis . Additionally, it can modulate signaling pathways such as the MAPK/ERK pathway, which is essential for cell growth and differentiation.
Molecular Mechanism
At the molecular level, 4-bromo-N-ethyl-3-methoxyaniline exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their structure and function. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, 4-bromo-N-ethyl-3-methoxyaniline can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcription of specific genes.
Temporal Effects in Laboratory Settings
The effects of 4-bromo-N-ethyl-3-methoxyaniline can change over time in laboratory settings. Its stability and degradation are important factors to consider. In vitro studies have shown that 4-bromo-N-ethyl-3-methoxyaniline is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to 4-bromo-N-ethyl-3-methoxyaniline has been associated with changes in cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of 4-bromo-N-ethyl-3-methoxyaniline vary with different dosages in animal models. At low doses, it may have minimal effects, while at higher doses, it can cause significant changes in physiological and biochemical parameters . For example, high doses of 4-bromo-N-ethyl-3-methoxyaniline have been associated with toxic effects, including liver and kidney damage. Threshold effects have also been observed, where a certain dose is required to elicit a measurable response.
Metabolic Pathways
4-bromo-N-ethyl-3-methoxyaniline is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The metabolic pathways of 4-bromo-N-ethyl-3-methoxyaniline are complex and involve multiple steps, including oxidation, reduction, and conjugation reactions.
Transport and Distribution
The transport and distribution of 4-bromo-N-ethyl-3-methoxyaniline within cells and tissues are mediated by various transporters and binding proteins. It can be transported across cell membranes by specific transporters, leading to its accumulation in certain tissues . Additionally, 4-bromo-N-ethyl-3-methoxyaniline can bind to plasma proteins, influencing its distribution and bioavailability.
Subcellular Localization
The subcellular localization of 4-bromo-N-ethyl-3-methoxyaniline is crucial for its activity and function. It can be targeted to specific compartments or organelles within the cell through various targeting signals and post-translational modifications . For example, 4-bromo-N-ethyl-3-methoxyaniline can be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-ethyl-3-methoxyaniline typically involves the following steps:
Nitration and Reduction: The starting material, 4-bromo-3-methoxyaniline, can be synthesized through the nitration of 4-bromoanisole followed by reduction.
Ethylation: The next step involves the ethylation of 4-bromo-3-methoxyaniline using ethyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of 4-bromo-N-ethyl-3-methoxyaniline may involve large-scale nitration and reduction processes followed by ethylation under controlled conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions: 4-Bromo-N-ethyl-3-methoxyaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to the corresponding amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the bromine position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
類似化合物との比較
4-Bromo-3-methoxyaniline: Lacks the ethyl group on the nitrogen atom.
4-Bromo-N-methyl-3-methoxyaniline: Contains a methyl group instead of an ethyl group.
4-Chloro-N-ethyl-3-methoxyaniline: Has a chlorine atom instead of a bromine atom.
Uniqueness: 4-Bromo-N-ethyl-3-methoxyaniline is unique due to the combination of the bromine atom, ethyl group, and methoxy group, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
特性
IUPAC Name |
4-bromo-N-ethyl-3-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-3-11-7-4-5-8(10)9(6-7)12-2/h4-6,11H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIVFZDRAQBVFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=C(C=C1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


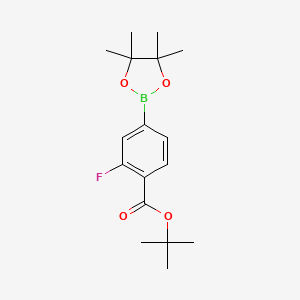

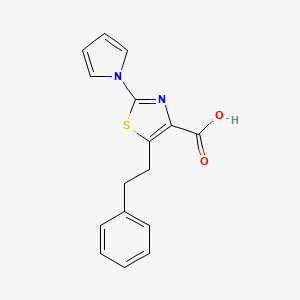
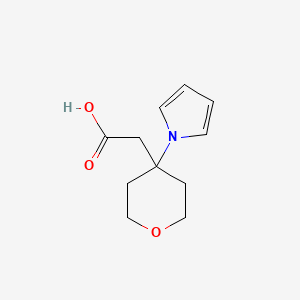

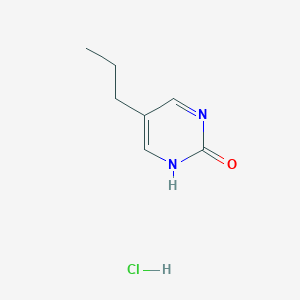
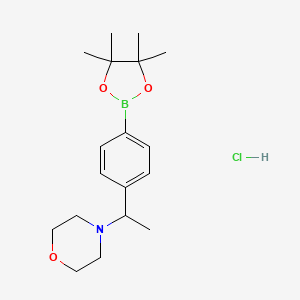
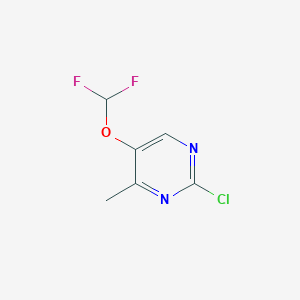


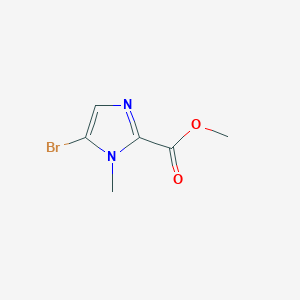
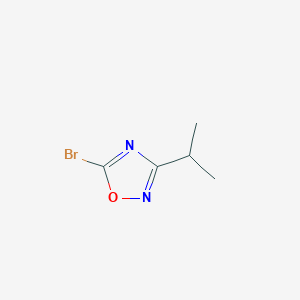
![3-Oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyridine-7-carboxylic acid](/img/structure/B1407406.png)
![[4-oxo-2-(pyridin-2-yl)-3H-pyrimidin-5-yl]acetic acid](/img/structure/B1407409.png)
